Pustulan

Description

Significance of β-Glucans in Biological Systems Research

β-Glucans are glucose polymers linked by β-glycosidic bonds, widely distributed in various natural sources including the cell walls of fungi, yeast, bacteria, algae, and cereals like barley and oats. mdpi.comresearchgate.netidcmjournal.orguit.nonih.gov Their significance in biological systems research stems from their diverse reported activities, which include immunomodulatory, anti-inflammatory, anti-tumor, and metabolic health benefits. mdpi.comresearchgate.netidcmjournal.orguit.nonih.govbetaglucan.orgmdpi.com β-Glucans are recognized as biological response modifiers (BRMs), capable of potentiating, modulating, and helping to normalize immune responses. nih.govbetaglucan.org They function as pathogen-associated molecular patterns (PAMPs), detected by host immune systems to trigger defense mechanisms. nih.govfrontiersin.org Research indicates that the biological activity of β-glucans is influenced by their source, molecular weight, solubility, and structural characteristics, including the pattern and frequency of glycosidic linkages and branching. mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgacs.org

The study of β-glucans involves various scientific disciplines, including microbiology, food science, and pharmaceutical research, utilizing techniques such as microscopic examination and analytical methods to characterize their physicochemical properties. mdpi.comfrontiersin.org Their interactions with specific pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Complement Receptor 3 (CR3), are key areas of investigation into their immunomodulatory effects. nih.govfrontiersin.orgbiosynth.com

Pustulan as a Distinct β-1,6-Glucan Polysaccharide

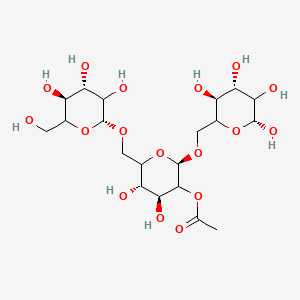

This compound stands out among β-glucans due to its primary structural characteristic: it is a linear polysaccharide composed of D-glucose units predominantly linked by β-(1→6) glycosidic bonds. researchgate.netthieme-connect.comtandfonline.com This linear β-(1→6) structure distinguishes it from other well-studied β-glucans, such as those from yeast or cereals, which often feature β-(1→3) backbones with varying degrees of β-(1→6) branching, or mixed β-(1→3),(1→4) linkages. frontiersin.orgacs.orgnih.gov

This compound is typically isolated from lichens, particularly species belonging to the family Umbilicariaceae, such as Lasallia pustulata (formerly Umbilicaria pustulata). biosynth.comresearchgate.netthieme-connect.com It has also been reported as a cell wall component and exocellular polysaccharide in certain fungi, including Guignardia citricarpa and Botryosphaeria rhodina. researchgate.net Some studies indicate that this compound from certain lichen species may be O-acetylated. thieme-connect.comresearchgate.net The molecular weight of this compound from Lasallia pustulata has been reported to be around 20 kDa. biosynth.com The repeating disaccharide unit of this compound is gentiobiose, which consists of two glucose units joined by a β-(1→6) linkage. tandfonline.comwikipedia.orgresearchgate.net

| Source Organism | Primary Linkage | Structure Type | Molecular Weight (approx.) |

| Lasallia pustulata | β-(1→6) | Linear | 20 kDa biosynth.com |

| Guignardia citricarpa | β-(1→6) | Exocellular | Not specified researchgate.net |

| Botryosphaeria rhodina | β-(1→6) | Exocellular | Not specified researchgate.net |

Theoretical studies on the conformation of this compound have revealed that the β-(1→6) linkage allows for significant flexibility, with computational analysis of the repeating gentiobiose unit indicating multiple local energy minima and flexibility. tandfonline.com The polymer chain of this compound can adopt various conformations, including helical and extended zig-zag structures, depending on the rotational angles around the glycosidic bonds. tandfonline.com

Overview of Current Research Trajectories on this compound

Current academic research on this compound primarily investigates its biological activities, particularly its potential as an immunomodulator, and its enzymatic degradation. Studies have shown that this compound can stimulate innate immune responses, inducing effects such as heat shock protein expression, phagocytosis, and the production of pro-inflammatory cytokines. biosynth.com Research comparing the cytokine-inducing potential of various β-glucans in human whole blood has indicated that this compound can be a strong inducer of cytokines such as IL-1β, IL-6, IL-8, and TNF-α, suggesting that β-(1→6) structures are significant in triggering innate immunity reactions, not solely β-(1→3) glucans. nih.gov

This compound is recognized by the membrane-bound C-type lectin-like pattern recognition receptor Dectin-1, which is crucial for triggering host immune responses upon fungal infection. frontiersin.orgbiosynth.com Binding of β-glucans like this compound to Dectin-1 on immune cells such as macrophages can activate downstream signaling pathways, including CARD9-dependent activation of NF-κB and MAP kinases, leading to the production of cytokines. frontiersin.orgbiosynth.com While Dectin-1 is a primary receptor, interactions with other receptors like CR3 may also be involved depending on the cell type. nih.govfrontiersin.org

Research also explores this compound's potential as an adjuvant to enhance vaccine efficacy. Studies using in vitro models with chicken bone marrow-derived dendritic cells have demonstrated an immunopotentiating effect of this compound, suggesting its potential as a glycan-based adjuvant for use in poultry vaccines against avian viral pathogens. nih.gov This effect appears to involve enhancing MHCII antigen presentation. nih.gov

Furthermore, the enzymatic hydrolysis of this compound is a subject of study, particularly concerning β-1,6-glucanases (pustulanases). These enzymes specifically cleave the β-(1→6) linkages in this compound, yielding gentiobiose as a main product upon extensive hydrolysis. wikipedia.orgresearchgate.net Research into these enzymes and their interaction with this compound provides insights into the degradation and potential utilization of this polysaccharide. researchgate.netresearchgate.netoup.com this compound is also used as a substrate in assays to measure β-1,6-glucanase activity. researchgate.netresearchgate.net

Beyond biological interactions, this compound's physical and chemical properties, such as its ability to form gels, contribute to its investigation in materials science for developing novel biomaterials. ontosight.ai Its use as a carbon source in screening for β-1(→6)-glucanase activity is another area of academic application. researchgate.net

| Research Area | Key Findings / Focus |

| Immunomodulation | Stimulates innate immunity, induces phagocytosis, cytokine production (IL-1β, IL-6, IL-8, TNF-α). biosynth.comnih.gov |

| Receptor Interaction | Recognized by Dectin-1; potential interaction with CR3. nih.govfrontiersin.orgbiosynth.com Activates downstream signaling pathways. frontiersin.orgbiosynth.com |

| Adjuvant Potential | Shows immunopotentiating effects in vitro (e.g., in chicken BM-DCs), enhances MHCII presentation. nih.gov |

| Enzymatic Hydrolysis | Substrate for β-1,6-glucanases; yields gentiobiose upon hydrolysis. researchgate.netwikipedia.orgresearchgate.net |

| Materials Science | Investigated for biomaterial development due to gel-forming properties. ontosight.ai |

| Enzyme Assays | Used as a substrate to measure β-1,6-glucanase activity. researchgate.netresearchgate.net |

Properties

CAS No. |

37331-28-5 |

|---|---|

Molecular Formula |

C60H102O51 |

Synonyms |

β(1-6) linked D-glucose polysaccharide extracted and purified from Lasallia pustulata |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Sources of Pustulan from Lichenized Fungi

Lichenized fungi, particularly those belonging to the family Umbilicariaceae, are significant sources of this compound. researchgate.netunesp.br

Lasallia pustulata as a Primary Source Organism

Lasallia pustulata, commonly known as the blistered rock tripe, is a well-established primary source of this compound. invivogen.combiosynth.com This foliose lichen, characterized by its rounded thalli and convex pustules, grows on rocks in upland and mountainous regions. nih.gov this compound is a key component found within the methanol (B129727) extract of L. pustulata. nih.gov

Prevalence within Umbilicariaceae Species

This compound-type polysaccharides are a consistent characteristic within the lichenized fungal family Umbilicariaceae. researchgate.net A 13C-NMR study of 56 species within this family revealed the apparent constancy of these polysaccharides, which were previously known from only 11 species. researchgate.net This suggests that this compound or structurally similar β-(1→6)-glucans are widespread among members of the Umbilicariaceae. researchgate.netunesp.br

Fungal Sources of this compound-Type Glucans

Beyond lichens, certain fungi are also capable of producing this compound or related β-(1→6)-D-glucans, often as exocellular polysaccharides. researchgate.netunesp.br

Exocellular Polysaccharide Production by Fungi (e.g., Guignardia citricarpa, Botryosphaeria rhodina strains)

Exocellular production of β-(1→6)-D-glucans, including this compound, has been reported for several fungal species. researchgate.netunesp.br Guignardia citricarpa, a phytopathogenic fungus responsible for citrus black spot, is known to excrete a (1→6)-linked β-glucan identified as this compound when incubated in a semi-defined medium containing glucose. researchgate.netcapes.gov.brufpr.br This exopolysaccharide produced by G. citricarpa has a molecular weight of approximately 200 kDa. researchgate.netcapes.gov.br

Water-soluble exocellular (1→6)-β-D-glucans have also been reported for several strains of Botryosphaeria rhodina. researchgate.netresearchgate.net While B. rhodina is known to produce botryosphaeran, a β-(1→3;1→6)-D-glucan, some strains also produce β-(1→6)-D-glucans of the this compound type. researchgate.netsemanticscholar.org Lasiodiplodia theobromae, which is the perfect form of Botryosphaeria rhodina, is also noted for producing exocellular β-(1→6)-D-glucans like lasiodiplodan. researchgate.netunesp.brsemanticscholar.org

Interactive Table 1: Fungal Sources of this compound-Type Glucans

| Fungal Species | Type of Glucan Produced | Notes |

| Guignardia citricarpa | (1→6)-linked β-glucan (this compound) | Excreted in glucose-containing media. researchgate.netcapes.gov.br |

| Botryosphaeria rhodina | (1→6)-β-D-glucans (this compound-type) | Produced by several strains. researchgate.netresearchgate.net |

| Lasiodiplodia theobromae | β-(1→6)-D-glucan (Lasiodiplodan) | Exocellular production. researchgate.netunesp.brsemanticscholar.org |

Advanced Extraction and Purification Protocols

The isolation and purification of this compound from its natural sources involve specific methodologies to obtain the polysaccharide in a relatively pure form.

Solvent-Based Sequential Extraction Techniques

Solvent-based sequential extraction is a common approach for isolating polysaccharides, including this compound, from complex biological matrices like lichens. invivogen.comresearchgate.netplos.org This technique involves using a series of solvents with increasing polarity to selectively extract different compounds. plos.orgmdpi.com

A standardized protocol for extracting β-(1→6)-glucans from defatted lichen powder involves alkaline treatment using 0.5–1.0 M NaOH at 90°C for 2 hours with a solid-to-liquid ratio of 1:10 (w/v) to hydrolyze non-glucan polysaccharides. Following alkaline extraction, the crude β-glucan fraction can be subjected to dialysis against deionized water to remove low-molecular-weight contaminants. Lyophilization of the dialyzed fraction yields a powder. For higher purity, chromatographic purification techniques such as size-exclusion chromatography can be employed.

Prior to alkaline extraction, lipophilic compounds can be removed from the lichen material using Soxhlet extraction with solvents like hexane, followed by washes with acetone (B3395972) to eliminate pigments and lichen acids. The alkaline extract is typically neutralized before further purification steps.

Interactive Table 2: Steps in Solvent-Based Sequential Extraction of this compound from Lichen

| Step | Solvent/Reagent | Purpose |

| 1. Defatting | Hexane, Acetone | Removal of lipophilic compounds, pigments |

| 2. Alkaline Treatment | 0.5–1.0 M NaOH (at 90°C) | Hydrolysis of non-glucan polysaccharides |

| 3. Neutralization | 2 M HCl | Adjust pH |

| 4. Dialysis | Deionized water | Removal of low-molecular-weight contaminants |

| 5. Lyophilization | -50°C, 0.01 mBar | Drying |

| 6. Chromatographic Purification (Optional) | Size-exclusion chromatography (e.g., Sephacryl S-400 HR) | High-purity isolation |

Acidic, Alkaline, and Enzymatic Extraction Methodologies

Various chemical and enzymatic methods are employed for the extraction of β-glucans, including this compound, from biological materials researchgate.netoup.comresearchgate.net. These methods often involve the use of acidic or alkaline solutions, sometimes in combination with enzymatic treatments, to hydrolyze non-glucan polysaccharides and remove other impurities like proteins and lipids researchgate.netresearchgate.netnih.gov.

A standardized alkaline extraction protocol for β(1→6)-glucan from lichen involves treating defatted lichen powder with a solution of 0.5–1.0 M NaOH at 90°C for 2 hours, using a solid-to-liquid ratio of 1:10 (w/v) . This alkaline treatment helps to hydrolyze non-glucan polysaccharides . Following alkaline extraction, the extract may be neutralized and washed to remove salts and residual alkali .

Enzymatic hydrolysis can also be used to break down the cell wall and release β-glucans. Specific β-1,6-glucanases, such as an endo-β-1,6-glucanase (MoGlu16) from Magnaporthe oryzae, have shown high specificity for this compound, cleaving its β-1,6 linkages and producing oligosaccharides like gentiobiose oup.comwikipedia.org. Studies have compared the efficiency of enzymatic hydrolysis to acidic methods for hydrolyzing this compound, with enzymatic methods potentially offering higher efficiency oup.com. For instance, a study noted that enzymatic digestion resulted in a 25% higher hydrolysis of this compound compared to an acidic method oup.com.

A combined chemical and enzymatic method has been developed to determine polysaccharide components in yeast cell walls, involving sequential treatment with hydrolytic enzymes after chemical fractionation oup.com. This approach aims for more precise quantification of different glucans oup.com.

Research findings indicate that extraction methods significantly influence the efficiency and quality of β-glucan extraction researchgate.net. While traditional acid or alkali extraction methods can lead to the degradation of β-glucan chains, milder methods involving induced autolysis, water and organic solvent treatment, homogenization, and protease hydrolysis have been proposed to obtain high yields and purity while preserving the native conformation of β-glucans researchgate.net.

Chromatographic Fractionation and Isolation Strategies

Chromatographic techniques play a crucial role in the fractionation and isolation of this compound and its hydrolysis products scispace.comresearchgate.net. Following extraction, crude polysaccharide mixtures can be subjected to various chromatographic methods to separate components based on properties such as size and charge researchgate.net.

Early studies on the structure of this compound involved partial hydrolysis followed by fractionation on a charcoal column using a gradient elution technique scispace.com. This method allowed for the isolation of glucose and oligosaccharides of varying degrees of polymerization, including a disaccharide identified as gentiobiose, a trisaccharide (gentiotriose), and a tetrasaccharide (gentiotetraose) scispace.com. The isolation and characterization of these oligosaccharides provided insights into the linear structure of this compound with exclusively β-1,6-linkages scispace.com.

Size exclusion chromatography (SEC) is another technique used for fractionating polysaccharides based on their molecular weight researchgate.netplos.org. Studies involving the enzymatic hydrolysis of fungal cell walls containing β-glucans have utilized SEC on matrices like Biogel P60 and Biogel P2 to separate resulting carbohydrate fractions based on their molecular weight ranges plos.org.

Chromatographic methods, often combined with other analytical techniques such as NMR and mass spectrometry, are essential for the compositional and structural analysis of polysaccharides like this compound researchgate.net.

Data Tables

Based on the provided search results, a data table summarizing the properties of sugars obtained from the hydrolysis of this compound in an early study can be presented:

| Sugar | Yield (g) | [α]D (water, c=2) | β-acetate m.p. (°C) | β-acetate [α]D (chloroform, c=2) |

| Glucose | 4.5 | 52.7 | - | - |

| Gentiobiose | 3.25 | - | Lit. 190-195, Observed 195 | Lit. -5 to -8, Observed -6.5 |

| Gentiotriose | 0.9 | - | Lit. 156, Observed 156 | Lit. -36, Observed -35 |

| Gentiotetraose | 0.4 | - | Lit. 186, Observed 186 | Lit. -33, Observed -32 |

Additional oligosaccharides (pentaose to octaose) were also isolated in smaller yields and characterized by paper chromatography scispace.com. Their R-values were determined, showing a linear relationship with the number of glucose units, further supporting the linear structure of this compound scispace.com.

Detailed Research Findings

Detailed research findings highlight the structural characteristics of this compound as a linear glucan with β-1,6-linkages scispace.com. Partial hydrolysis studies and the identification of a homologous series of β-1,6-linked gluco-oligosaccharides (gentiobiose, gentiotriose, gentiotetraose, and higher oligomers) confirmed this structure scispace.com. The specific rotation values of the isolated oligosaccharides and their acetates matched known values for β-1,6-linked glucose oligomers scispace.com.

Enzymatic studies have demonstrated the susceptibility of this compound to specific β-1,6-glucanases, leading to the production of gentiobiose as a major hydrolysis product oup.com. This enzymatic degradation is not only useful for structural analysis but also has potential biotechnological applications .

Research into extraction methods emphasizes the trade-offs between yield, purity, and potential degradation of the polysaccharide chain researchgate.netresearchgate.net. Milder methods are being explored to preserve the native structure and biological activity of β-glucans like this compound researchgate.net.

Structural Elucidation and Conformational Analysis

Primary Structure Determination of Pustulan

The primary structure of this compound is primarily defined by its repeating monosaccharide unit and the way these units are linked together.

Linear β-1,6-D-Glucan Linkage Characteristics

This compound is characterized as a linear β-D-glucan composed of glucose units linked predominantly by (1→6)-β-glycosidic bonds. invivogen.cominvivogen.combiosynth.comnih.gov This linear structure distinguishes it from other β-glucans that may have mixed linkages or branching. The β-(1→6) linkage is a defining feature of this compound, which is typically isolated from lichens such as Lasallia pustulata. invivogen.cominvivogen.combiosynth.comnih.gov While primarily linear, some studies suggest the possibility of limited branching or the presence of short side chains in β-1,6-glucans from other sources, such as fungi, although this compound from Lasallia pustulata is generally described as linear. researchgate.netbiorxiv.org

Molecular Weight Determination Methodologies

The molecular weight of this compound can vary depending on its source and extraction method. Different methodologies are used to determine its molecular weight. This compound from Lasallia pustulata is often reported to have a median molecular weight of approximately 20 kDa. invivogen.combiosynth.com Other sources or preparation methods can yield different molecular weights, such as 200 kDa for this compound produced by the fungus Guignardia citricarpa. researchgate.net Techniques such as ultrafiltration with specific molecular weight cut-off membranes can be used during purification to obtain polysaccharide solutions within a desired molecular weight range, for instance, around 10 kDa. Size-exclusion chromatography (SEC) is another method employed to separate polymers based on their molecular size, which can be used to analyze the molecular weight distribution of this compound samples. Gel filtration chromatography has also been used, showing a homogeneous polymer with an apparent molecular weight range of 18-112 kDa and an average molecular weight estimated at 58 kDa for β-1,6-glucan from Saccharomyces cerevisiae. biorxiv.org

O-Acetylation Patterns and Positional Analysis

Some studies have indicated that this compound-type glucans can be partially O-acetylated. d-nb.info This acetylation can occur at the O-3 position of some glucose units. d-nb.info The presence of acetyl groups can be detected by techniques such as Infrared (IR) spectroscopy, which shows characteristic bands. d-nb.info Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 1H-NMR, can also provide signals indicative of acetyl groups and their positions of attachment on the glucose residues. d-nb.info For instance, a high field signal at δ = 22.1 ppm in the 13C-NMR spectrum and at δ = 2.1 ppm in the 1H-NMR spectrum have been associated with O-acetyl groups in partially acylated this compound-type glucans. d-nb.info

Spectroscopic and Chemical Characterization Techniques

A combination of spectroscopic and chemical methods is crucial for the detailed characterization of this compound's structure and linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR) for Linkage and Substitution Analysis

NMR spectroscopy is a powerful tool for analyzing the structure of polysaccharides like this compound, providing information about glycosidic linkages and the presence of substituent groups. dsmz.deguidetopharmacology.orgscilit.comresearchgate.netoup.comresearchgate.netamegroups.org 13C-NMR spectroscopy is particularly useful for analyzing the types of linkages present in glucans. scilit.comresearchgate.netoup.comresearchgate.netjjh.cz The chemical shifts of the carbon signals, especially those corresponding to the anomeric carbons (C-1) and the carbons involved in glycosidic linkages (e.g., C-6 in β-1,6-glucans), are highly sensitive to the linkage positions and configurations. scilit.comresearchgate.netoup.comresearchgate.netjjh.cz Studies using 13C-NMR have confirmed the presence of (1→6)-β-D-glucan linkages in this compound. scilit.comresearchgate.netresearchgate.netjjh.cz Solid-state 13C-NMR, such as CP/MAS 13C-NMR, can be used to study the conformation and crystal structure of this compound in different states, including solid and gel forms. researchgate.netresearchgate.net Differences in spectra between solution and solid states can provide insights into molecular arrangement and interactions. researchgate.net 1H-NMR and 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Correlation) also contribute to the assignment of signals and confirmation of linkage patterns. researchgate.netoup.com

Methylation Analysis for Glycosidic Linkage Configuration

Methylation analysis is a classical chemical method used to determine the positions of glycosidic linkages in polysaccharides. researchgate.netresearchgate.netdsmz.deamegroups.orgscielo.br The process typically involves permethylation of the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates. amegroups.orgscielo.br These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS). amegroups.orgscielo.br The pattern of methylation on the alditol acetates reveals the positions that were not involved in glycosidic linkages in the original polysaccharide, thus indicating the linkage positions. amegroups.orgscielo.br For a linear (1→6)-linked glucan like this compound, methylation analysis is expected to yield a specific pattern of methylated glucose derivatives, primarily indicating substitution at positions other than O-1 and O-6. researchgate.netscielo.br Analysis of the derived partially O-methylated glucitol acetates can confirm the presence of (1→6)-linked glucopyranosyl residues. researchgate.net

Optical Properties Assessment (e.g., Vacuum Ultraviolet Circular Dichroism)

Vacuum ultraviolet circular dichroism (VUV CD) spectroscopy is a technique employed to gain insights into the equilibrium conformation of saccharides. nih.gov Studies utilizing VUV CD have shown that gel-forming polysaccharides, including this compound, exhibit a negative band in the region of 180-190 nm. acs.org In the case of this compound, this band appears specifically after gelation commences. acs.org This spectral feature around 180-190 nm is attributed to the ether oxygen atom within the glycosidic linkage. nih.gov The presence of this band in this compound upon gelation is considered indicative of a particular local inflexibility within the polysaccharide chain. acs.org

Conformational Dynamics and Three-Dimensional Architecture

The conformational dynamics and three-dimensional architecture of this compound are largely determined by the rotation around the glycosidic linkages between the glucose residues. As a (1→6)-linked β-D-glucan, this compound possesses three main dihedral angles per linkage that govern its conformation: phi (φ), psi (ψ), and omega (ω). nih.govtandfonline.comnih.gov Theoretical studies have been instrumental in exploring the potential energy surface associated with these angles and identifying stable conformations. nih.govtandfonline.comnih.gov

Theoretical Computational Approaches to Polysaccharide Conformations

Theoretical computational approaches, such as potential energy calculations and molecular dynamics simulations, have been extensively applied to study the conformations of polysaccharides like this compound. nih.govtandfonline.comnih.govfsu.eduresearchgate.net These methods compute the total potential energy of the molecule as a function of its rotational angles, considering contributions from nonbonded interactions, torsional forces, and hydrogen bonds. nih.govtandfonline.comnih.gov Energy maps generated from these calculations reveal the allowed conformational space and identify local energy minima, representing stable structural arrangements. nih.govtandfonline.comnih.gov For this compound, the (φ, ψ, ω)-space has been shown to contain numerous local minima, suggesting a degree of conformational flexibility. nih.govtandfonline.com

Analysis of Rotational Angles (φ, ψ, ω) and Energy Landscapes

The conformation of the (1→6)-beta-D-glucan linkage in this compound is described by the rotational angles phi (φ), psi (ψ), and omega (ω). nih.govtandfonline.comnih.gov Theoretical studies have mapped the energy landscape as a function of these angles, identifying distinct low-energy regions. nih.govtandfonline.com Analysis of the (φ, ψ, ω)-space for this compound has revealed at least three significant deep minima. nih.govtandfonline.com

Data from theoretical studies on the energy minima and corresponding angles are summarized below:

| Minimum Energy Conformation | φ (degrees) | ψ (degrees) | ω |

|---|---|---|---|

| Minimum 1 | 25 | 190 | gg |

| Minimum 2 | 65 | 150 | gg |

| Minimum 3 | 40 | 70 | gt |

These different minima correspond to distinct structural motifs adopted by the this compound chain. nih.govtandfonline.com The omega (ω) angle, specifically for (1→6) linkages, describes the rotation around the C5-C6 bond of the glucosyl residue. fsu.eduresearchgate.net Studies have shown that the ω torsion angle can evolve as the polysaccharide chain is subjected to external forces, transitioning between gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg) rotamers. fsu.edu

Helical Parameters and Extended Zig-Zag Structural Motifs

The low-energy conformations identified through theoretical calculations correspond to specific three-dimensional arrangements of the this compound chain, including helical and extended zig-zag structures. nih.govtandfonline.com Two of the identified energy minima for this compound are associated with helical parameters. nih.govtandfonline.com

Helical Parameters for this compound Conformations:

| Conformation (based on φ, ψ, ω) | Helical Parameter (n) | Helical Rise (h, Å) |

|---|---|---|

| (25°, 190°, gg) | 5.2 | 1.0 |

| (65°, 150°, gg) | 3.2 | 1.5 |

A third energy minimum corresponds to an extended zig-zag structure. nih.govtandfonline.com

Extended Zig-Zag Structure Parameters:

| Conformation (based on φ, ψ, ω) | Helical Parameter (n) | Helical Rise (h, Å) |

|---|---|---|

| (40°, 70°, gt) | 2.2 | 2.2 |

These findings indicate that this compound can adopt multiple regular conformations in addition to being a flexible chain. nih.gov

Biosynthesis and Enzymatic Degradation Pathways

Biosynthetic Mechanisms of β-1,6-Glucans in Source Organisms

β-1,6-glucan is an integral component of fungal cell walls, synthesized through pathways that are still being elucidated nih.govfrontiersin.org. The synthesis is thought to involve the endoplasmic reticulum, Golgi apparatus, and ultimately the cell surface nih.gov. In fungi, β-glucan synthesis involves β-1,3 chains with a variable degree of β-1,6 branching researchgate.net. While the precise mechanism of β-1,6-glucan synthesis is complex and not fully characterized, it is understood to depend on multiple genes researchgate.netjmb.or.kr.

Genetic and Enzymatic Regulation of Glucan Synthesis

Genes essential for β-1,6-glucan biosynthesis were initially identified in Saccharomyces cerevisiae as KRE (Killer Toxin K1 resistant) mutants frontiersin.orgresearchgate.netelifesciences.org. These genes, including KRE5, KRE6, and SKN1, are crucial for the synthesis and proper arrangement of β-1,6-glucan within the cell wall researchgate.net. Deletion or alteration of these genes can lead to significant changes in cell wall composition, aberrant morphology, reduced growth, and increased sensitivity to stress researchgate.netelifesciences.org. For instance, in Candida albicans, the simultaneous knockout of KRE6 and SKN1 results in abnormal cell walls and loss of virulence nih.gov. KRE5 is a putative α-glucosyltransferase localized in the endoplasmic reticulum, and its deletion can lead to a significant reduction or absence of β-1,6-glucan elifesciences.org. Proteins in the endoplasmic reticulum and Golgi, such as Cwh41, Rot2, Kre5, Kre6, and Skn1, are critical for the assembly of this polymer elifesciences.orgelifesciences.org. While a specific β-1,6-glucan synthase activity has not been fully characterized in S. cerevisiae, the KRE genes are repeatedly demonstrated to be involved in its synthesis jmb.or.kr.

Pustulanases: Endo- and Exo-β-1,6-Glucan Hydrolases

Beta-1,6-glucanases, also known as pustulanases, are enzymes that specifically cleave the β-1,6-glycosidic bonds in β-1,6-glucans like pustulan frontiersin.orggoogle.com. These enzymes can act via endo- or exo-type mechanisms, producing oligosaccharides and glucose frontiersin.org. This compound serves as a substrate for these enzymes, and their activity leads to the hydrolysis of its glycosidic bonds .

Characterization of β-1,6-Glucanase Enzymes (e.g., MoGlu16, FlGlu30)

Several β-1,6-glucanases have been characterized from various organisms. MoGlu16 is a novel endo-β-1,6-glucanase identified from Magnaporthe oryzae frontiersin.orgnih.govresearchgate.net. It has an apparent molecular weight of approximately 52 kDa, consistent with its predicted molecular weight nih.gov. MoGlu16 exhibits maximal hydrolytic activity towards this compound at pH 5.0 and 50°C, with a specific activity of 219.0 U/mg under these optimal conditions nih.govresearchgate.net. It demonstrates good pH stability, retaining over 65% of maximal activity between pH 4.0 and 8.0 nih.gov.

FlGlu30 is another novel endo-β-1,6-glucanase, identified from the endophytic bacterium Flavobacterium sp. NAU1659 nih.govresearchgate.netwindows.net. Purified FlGlu30 has an approximate molecular weight of around 50 kDa nih.gov. Its optimal reaction conditions for hydrolyzing this compound are 50°C and pH 6.0, yielding a specific activity of 173.1 U/mg nih.govresearchgate.netwindows.net. FlGlu30 also shows good stability at 50°C nih.gov.

Other characterized β-1,6-glucanases include those from Saccharophagus degradans (Gly30B), Trichoderma harzianum (BGN16.1, BGN16.2, ThBGL1.6), Streptomyces rochei, Paenibacillus sp. GKG (PsGly30A), and a thermostable enzyme Cel136 from environmental DNA frontiersin.orggoogle.comtandfonline.comresearchgate.netnih.govresearchgate.netprokazyme.comcreative-enzymes.comasm.orgcreative-biogene.comprokazyme.comnih.gov. These enzymes generally have molecular weights between 40 and 60 kDa and optimal temperatures ranging from 40 to 50°C, with optimal pH typically between 5.0 and 7.0 nih.gov.

Table 1: Characteristics of Selected β-1,6-Glucanases

| Enzyme | Source | Type | Molecular Weight (kDa) (Apparent) | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) (on this compound) |

| MoGlu16 | Magnaporthe oryzae | Endo | ~52 | 5.0 | 50 | 219.0 nih.govresearchgate.net |

| FlGlu30 | Flavobacterium sp. NAU1659 | Endo | ~50 | 6.0 | 50 | 173.1 nih.govresearchgate.netwindows.net |

| ThBGL1.6 | Trichoderma harzianum | Endo | 46 | 5.0 | 50 | Not specified nih.gov |

| Cel136 | Environmental DNA | Endo | Not specified | ~5.5 | ~80 | 3.2 U/mg powder, 9.7 U/mg protein prokazyme.com |

| PsGly30A | Paenibacillus sp. GKG | Endo | Not specified | 5.5 | 50 | 1262 ± 82 researchgate.net |

Substrate Specificity and Hydrolytic Activity toward this compound

This compound is a highly specific substrate for β-1,6-glucanases nih.govnih.gov. MoGlu16 shows high activity on this compound and great selectivity for polysaccharides with continuous β-1,6-glycosidic bonds nih.govresearchgate.net. It exhibits low activity towards laminarin and yeast glucan, and no activity with pachymaran or xylan (B1165943), indicating its specificity for β-1,6 linkages nih.gov. Similarly, FlGlu30 effectively cleaves this compound but shows no hydrolytic activity towards laminarin (which also contains some β-1,6 linkages but in a mixed linkage context), pachyman (β-1,3-glucan), xylan (β-1,4-glucan), or cellulose (B213188) (β-1,4-glucan), confirming its specificity for β-1,6 bonds in this compound nih.gov. The enzyme Cel136 also hydrolyzes β-glucans with β-1,6 linkages, including this compound and gentiobiose, and those with mixed linkages containing β-1,6 bonds like laminarin and yeast β-glucan, but does not cleave β-1,3 or β-1,4 linkages prokazyme.comcreative-enzymes.comcreative-biogene.comprokazyme.com.

Glycoside Hydrolase Family Classification (e.g., GH5, GH30)

Based on sequence conservation of amino acid residues in their catalytic domains, currently reported β-1,6-glucanases are categorized into glycoside hydrolase (GH) families 5 and 30 according to the CAZy database frontiersin.orgresearchgate.netresearchgate.netcazypedia.org. Both GH5 and GH30 enzymes are part of the GH Clan A and possess the classic (α/β)8 TIM barrel fold structure cazypedia.orgnih.gov. MoGlu16 is classified within the GH30 family researchgate.net. PsGly30A from Paenibacillus sp. GKG is also a member of the GH30 family researchgate.net. The thermostable pustulanase Cel136 is classified in GH Family 30 (EC 3.2.1.75) prokazyme.comcreative-enzymes.comcreative-biogene.com. Some β-glucosidases, which can also act on β-1,6 linkages, are found in GH families 1, 3, 5, 9, and 30 nih.gov.

Mechanisms of Enzymatic Action and Product Analysis

Beta-1,6-glucanases cleave the β-1,6-glycosidic bonds through hydrolytic mechanisms frontiersin.org. Endo-β-1,6-glucanases, such as MoGlu16 and FlGlu30, hydrolyze internal β-1,6 linkages within the this compound chain, producing a series of oligosaccharides of varying degrees of polymerization (DP) nih.govnih.govwindows.nettandfonline.com. Exo-β-1,6-glucanases would sequentially remove glucose units from the ends of the chain frontiersin.org.

Analysis of the hydrolysis products of this compound by MoGlu16 using techniques like thin-layer chromatography (TLC) and matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF MS) has shown the generation of oligosaccharides with DP ranging from 1 to 6, including glucose (G1) and disaccharides (G2) frontiersin.orgnih.govresearchgate.net. Specifically, after 12 hours of hydrolysis by MoGlu16, fragment ions corresponding to the molecular weights of [G1 + Na] (m/z 203), [G2 + Na] (m/z 365), and higher oligomers up to DP6 were observed frontiersin.org.

FlGlu30, an endo-β-1,6-glucanase, primarily produces gentiobiose (a β-1,6-linked disaccharide) from this compound in the initial stages of hydrolysis nih.govresearchgate.netwindows.net. With extended reaction time, gentiobiose is further hydrolyzed to glucose nih.govwindows.net. Analysis of FlGlu30 hydrolysis products can be performed using TLC windows.net.

Studies on other β-1,6-glucanases, such as an endo-glucanase from Streptomyces rochei, have shown initial digestion of this compound into a mixture of oligosaccharides (DP 1 to >20), which are then further degraded into smaller ones tandfonline.com. After 5 hours of digestion by this enzyme, the hydrolysis products included glucose (20%), gentiobiose (36%), and other small oligosaccharides tandfonline.com. Gentiobiose is frequently observed as a major product of this compound hydrolysis by endo-β-1,6-glucanases tandfonline.comresearchgate.netnih.gov.

Table 2: Hydrolysis Products of this compound by Selected Enzymes

| Enzyme | Type | Major Initial Products | Major Final Products | Analysis Methods Used |

| MoGlu16 | Endo | Oligosaccharides (DP 1-6) | Glucose, Disaccharides | TLC, MALDI-TOF MS frontiersin.orgnih.govresearchgate.net |

| FlGlu30 | Endo | Gentiobiose | Glucose | TLC nih.govresearchgate.netwindows.net |

| S. rochei enzyme | Endo | Oligosaccharides (DP 1->20) | Glucose, Gentiobiose | HPLC tandfonline.com |

| ThBGL1.6 | Endo | Not specified | Gentiobiose | HPLC nih.gov |

| PsGly30A | Endo | Gentiobiose | Not specified | Not specified researchgate.net |

Partial Hydrolysis Studies and Oligosaccharide Profiling

Partial hydrolysis of this compound, either through enzymatic or controlled chemical means, yields a mixture of oligosaccharides of varying degrees of polymerization (DP) asm.orgscispace.comnih.gov. These oligosaccharides are crucial for understanding the structure of this compound and the action pattern of the degrading enzymes asm.orgscispace.com.

Early studies on the structure of this compound involved partial acid hydrolysis, which resulted in the isolation of glucose, a disaccharide, a trisaccharide, and a tetrasaccharide scispace.com. The disaccharide was identified as gentiobiose (β-D-Glcp-(1→6)-D-Glc), confirming the presence of β-(1→6) linkages as the primary linkage type scispace.com. The identification of higher oligosaccharides like gentiotriose (β-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-Glc) and gentiotetraose further supported the linear β-(1→6)-linked structure scispace.com.

Enzymatic partial hydrolysis using specific β-1,6-glucanases allows for the generation of oligosaccharide profiles that are indicative of the enzyme's mode of action slu.seasm.org. For instance, an endo-β-1,6-glucanase from Trichoderma harzianum was shown to produce a series of large oligosaccharides from this compound initially, which were subsequently degraded to smaller ones, with gentiobiose being the major final product asm.org. This endolytic action pattern, where internal bonds are cleaved, leads to a range of oligosaccharides before the enzyme continues to break them down asm.org. Similarly, endo-β-1,6-glucanases from Saccharophagus degradans and Chitinophaga pinensis have been shown to cleave this compound into a series of β-1,6-linked gluco-oligosaccharides, with time-course assays showing the products becoming increasingly shorter, confirming the endo mode of action slu.seresearchgate.net.

Oligosaccharide profiling experiments often involve incubating this compound with a β-1,6-glucanase for different time periods and then analyzing the resulting mixture asm.orgresearchgate.net. This allows researchers to observe the progression of the hydrolysis and identify the transient and final products asm.orgresearchgate.net.

Chromatographic (HPLC) and Electrophoretic (FACE) Separation of Hydrolysates

Separation of the complex mixtures of oligosaccharides produced by this compound hydrolysis is a critical step before their identification and analysis nih.gov. Chromatographic and electrophoretic techniques are widely employed for this purpose invivogen.comresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a common method for separating oligosaccharides based on their size, polarity, or charge, depending on the stationary phase and mobile phase used researchgate.netresearchgate.netchromatographyonline.com. HPLC analysis of enzymatic hydrolysates of this compound has been used to monitor the progress of the reaction and to separate the resulting oligosaccharides researchgate.netresearchgate.net. For example, HPLC was used to analyze the products of this compound hydrolysis by Gly30B, a β-1,6-endoglucanase from Saccharophagus degradans researchgate.net.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is another sensitive technique used for separating and visualizing oligosaccharides, particularly those with reducing ends researchgate.netuni-greifswald.deresearchgate.net. In FACE, oligosaccharides are labeled with a fluorescent tag, allowing for their detection and separation by gel electrophoresis researchgate.netuni-greifswald.deresearchgate.net. FACE analysis has been employed to analyze acid-hydrolyzed this compound, allowing for the separation and visualization of oligosaccharides of different degrees of polymerization researchgate.netnih.gov. This technique can be particularly useful for profiling oligosaccharide mixtures obtained from enzymatic degradation researchgate.net.

The combination of partial hydrolysis with chromatographic or electrophoretic separation allows for the isolation and collection of individual oligosaccharides, which can then be subjected to further structural characterization nih.gov.

Mass Spectrometric Analysis of Degradation Products (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of oligosaccharides produced from the degradation of polysaccharides like this compound researchgate.netresearchgate.netamegroups.orgunit.nonih.gov. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) is particularly well-suited for analyzing oligosaccharides due to its ability to handle relatively large molecules and mixtures researchgate.netresearchgate.netunit.nonih.gov.

MALDI-TOF MS analysis of this compound hydrolysates provides information about the molecular weights of the oligosaccharide fragments, which can help in determining their degree of polymerization and potentially their structure researchgate.netresearchgate.netamegroups.orgunit.no. By analyzing the mass-to-charge ratio (m/z) of the detected ions, researchers can infer the composition of the oligosaccharides. For example, MALDI-TOF MS has been used to confirm the di- and trisaccharides produced by the enzymatic hydrolysis of this compound by the endo-β-1,6-glucanase MoGlu16 from Magnaporthe oryzae . Similarly, MALDI-TOF MS spectra of the reaction mixture of this compound and MoGlu16 at different incubation times have been analyzed to observe the profile of degradation products researchgate.net.

MALDI-TOF/TOF MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting selected ions and analyzing the resulting fragments researchgate.netjustia.com. This can help in confirming the glycosidic linkages within the oligosaccharides nih.gov. MALDI-TOF/TOF MS has been used to analyze the enzymatic reaction products of this compound hydrolysis by enzymes like Gly5M from Saccharophagus degradans researchgate.netjustia.com.

The application of mass spectrometry, particularly MALDI-TOF MS, in conjunction with chromatographic or electrophoretic separation, provides a comprehensive approach to analyzing the complex mixtures of oligosaccharides generated during the enzymatic degradation of this compound, enabling the identification and characterization of the degradation products and shedding light on the enzyme mechanisms amegroups.orgnih.gov.

Molecular Interactions and Receptor Recognition

Pustulan Binding to Pattern Recognition Receptors (PRRs)

Pattern Recognition Receptors (PRRs) are a key component of the innate immune system, recognizing conserved molecular patterns associated with microbes or damaged cells. This compound, as a β-glucan, is recognized by several PRRs.

Dectin-1, a C-type lectin receptor, is a primary receptor for β-glucans on immune cells. invivogen.cominvivogen.com this compound is recognized by membrane-bound Dectin-1. invivogen.combiosynth.com Binding of β-glucans to Dectin-1 triggers downstream signaling pathways, including the CARD9-dependent activation of NF-κB and MAP kinases, leading to the induction of innate immune responses. invivogen.combiosynth.com While Dectin-1 is often described as a β-(1→3)-linked glucan specific receptor, studies have shown that linear β-(1→6)-linked glucans like this compound also bind and activate Dectin-1. invivogen.com However, some research suggests that this compound may not bind Dectin-1 as effectively as β-(1→3)-glucans like laminarin. nih.gov Differences in the interaction of soluble and particulate β-glucans with Dectin-1 isoforms (e.g., human Dectin-1a and Dectin-1b) may contribute to variations in immune responses. invivogen.com

Beyond Dectin-1, this compound and other β-glucans can potentially engage with other PRRs, including Toll-Like Receptors (TLRs) and Complement Receptor 3 (CR3). researchgate.netportlandpress.comnih.gov

Studies indicate that β-glucans can stimulate TLR2/Dectin-1 interactions, promoting T cell responses. There is evidence suggesting synergistic relationships between Dectin-1 and TLR4 for the recognition of β-glucan and mannan (B1593421) ligands. researchgate.net TLR4 can act as a regulator for Dectin-1 activation, and inhibition of TLR4 may lead to enhanced immune responses against pathogenic fungi. researchgate.net

Complement Receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is another receptor involved in the recognition of β-glucans. portlandpress.comnih.gov CR3 is present on various immune cells and facilitates phagocytosis and enhances contact between effector and target cells. nih.gov CR3 has a lectin domain that can bind to β-glucans. nih.gov Studies suggest that β-(1→6)-glucan is a major stimulatory component for phagocytosis and reactive oxygen species (ROS) production mediated by CR3. nih.gov CR3 appears to recognize C3 fragments deposited on particulate β-(1→6)-glucan. nih.gov Blocking CR3 with antibodies has been shown to reduce β-(1→6)-glucan stimulated phagocytosis and ROS production. nih.gov

While some studies suggest this compound's immunostimulatory potential via a Dectin-1-independent pathway, preliminary data indicates that Dectin-1 blocking may not affect the immunostimulatory potential of β-(1→6)-glucan, unlike other compounds. elifesciences.org Further research is needed to fully decipher the recognition pathways and immunomodulatory roles of β-(1→6)-glucans like this compound. elifesciences.org

Interaction with Dectin-1 (C-type Lectin Receptor)

This compound Recognition by Glycan-Binding Proteins

This compound's β-(1→6) linkages are recognized by specific glycan-binding proteins, particularly in the context of microbial interactions and environmental carbohydrate cycling.

Marine bacteria play a significant role in the degradation of algal carbohydrate polymers. nih.gov The planktonic Bacteroidetes Gramella sp. MAR_2010_102, which is prevalent during algal blooms, possesses a surface protein called GMSusD that binds glucose polysaccharides, including linear this compound and branched laminarin. nih.govresearchgate.net GMSusD is a SusD-like protein, a type of glycan-binding protein found in Bacteroidetes that are part of polysaccharide utilization loci (PULs). researchgate.netnih.govasm.org These PULs encode proteins that work together to capture, degrade, and transport polysaccharides. researchgate.netnih.gov GMSusD's ability to bind this compound highlights its role in the recognition and potential utilization of β-(1→6)-glucans in marine environments, contributing to glucan cycling in the surface ocean. nih.govresearchgate.net

Structural studies provide insights into how proteins like GMSusD recognize β-glucans. The crystal structure of GMSusD at 1.8 Å resolution revealed a putative glycan-binding site formed by three tryptophan residues. researchgate.netnih.govresearchgate.net Mutagenesis studies have confirmed the crucial role of these residues in laminarin recognition, and it is likely they are also involved in this compound binding due to GMSusD's affinity for both glucans. nih.govresearchgate.net The molecular selectivity of GMSusD underscores the necessity of specific interactions for β-glucan recognition. nih.gov The SusD-like structure of GMSusD comprises alpha helices with tetratricopeptide repeat (TPR) units, which may serve as a structural scaffold for glycan binding. researchgate.net

Characterization of Bacterial Glycan-Binding Proteins (e.g., GMSusD from Gramella sp.)

Interactions with Antibodies and Immunoglobulins

This compound can also interact with antibodies, particularly immunoglobulins (IgG and IgM), found in human serum. nih.govsemanticscholar.orgkarger.comuu.nl These interactions are part of the humoral immune response, which plays a role in host defense against fungal infections, as β-glucans are components of fungal cell walls. nih.govresearchgate.net

Studies have investigated the binding of anti-β-glucan antibodies to different β-glucan structures, including this compound. nih.govsemanticscholar.orgkarger.comuu.nl Research indicates that normal human sera contain anti-β-glucan IgG antibodies with specificities for different β-glucan configurations. karger.comuu.nl The strongest IgG reactivity has been observed for this compound, a pure β-(1→6)-glucan, with many sera showing high binding even at low concentrations. karger.comuu.nlresearchgate.net This suggests that β-(1→6)-glucan structures are potent IgG-binding antigens. researchgate.net

Comparison of antibody binding to different glucans, such as laminarin (β-(1→3)-glucan) and this compound, has revealed differences in specificity between IgG and IgM antibodies. nih.govsemanticscholar.org While an anti-β-glucan IgG antibody showed strong recognition of laminarin and only weak binding to this compound at high concentrations, an IgM antibody bound to both laminarin and this compound. nih.govsemanticscholar.org This suggests that IgM antibodies may have broader specificity compared to IgG antibodies regarding β-glucan linkages. nih.gov Inhibition assays further support these findings, showing that this compound strongly inhibits the binding of IgM to mixed-linkage glucans and, to a lesser extent, the binding of IgG to certain glucans, indicating cross-reactivity due to shared β-(1→6)-linkage-associated epitopes. semanticscholar.orgresearchgate.net

The presence of anti-β-(1→6)-glucan IgG antibodies in normal human sera and their high reactivity to this compound highlight the potential antigenic nature of this β-glucan structure. karger.comuu.nl The health impact of high levels of these antibodies warrants further investigation. karger.com

Here is a data table summarizing some of the receptor interactions:

| Receptor/Protein | Type | Interaction with this compound | Key Outcomes/Notes | Source(s) |

| Dectin-1 | C-type Lectin Receptor | Binds and activates | Triggers NF-κB and MAP kinase activation; involved in innate immune responses. | invivogen.cominvivogen.combiosynth.com |

| TLR2/4 | Toll-Like Receptors | Potential engagement, synergistic interaction with Dectin-1 | Involved in immune cell activation and cytokine production. | portlandpress.comresearchgate.net |

| CR3 | Complement Receptor 3 | Binds, mediates effects | Stimulates phagocytosis and ROS production, recognizes C3 fragments on this compound. | nih.govportlandpress.comnih.gov |

| GMSusD | Bacterial Glycan-Binding | Binds this compound | Involved in recognition and utilization of β-(1→6)-glucans by marine bacteria. | researchgate.netnih.govresearchgate.net |

| IgG Antibodies | Immunoglobulin G | Binds, reactivity varies with structure | Strong reactivity observed in human sera, suggests potent antigenicity of β-(1→6). | karger.comuu.nlresearchgate.net |

| IgM Antibodies | Immunoglobulin M | Binds this compound | Shows broader specificity compared to IgG for β-glucan linkages. | nih.govsemanticscholar.org |

Specificity of Anti-β-Glucan Antibodies (e.g., IgG) to β-1,6-Linkages

The specificity of anti-β-glucan antibodies, including IgG and IgM isotypes, towards different β-glucan structures, such as the β-(1→6) linkages found in this compound, has been a subject of research. This compound, a linear β-1,6 glucan, is frequently utilized in studies to probe this specificity. plos.orgsemanticscholar.orgnih.govkarger.comnih.govresearchgate.netbiosynth.comnih.govresearchgate.net

Research indicates that human sera contain IgG antibodies that react with various β-glucan configurations. karger.comnih.gov Notably, high titers of IgG anti-β-(1,6)-glucan antibodies, particularly reactive with this compound, have been observed in normal human sera. karger.comnih.gov These studies suggest that β-(1,6)-glucans can be potent antigens and that the IgG response can be highly specific to this linkage type. karger.comnih.govresearchgate.net Moderate to strong reactions with other structures containing β-(1,6) linkages appeared to be attributable to cross-reacting anti-β-(1,6)-glucan antibodies. karger.comresearchgate.net

However, the specificity can vary depending on the specific antibody. For instance, a study comparing two monoclonal antibodies (mAbs) with identical complementarity-determining regions but different isotypes (an IgG2b mAb, 2G8, and an IgM mAb, 1E12) revealed distinct binding preferences. plos.orgsemanticscholar.orgnih.govresearchgate.netplos.org The IgG mAb (2G8) showed strong recognition of laminarin (a β-1,3 glucan) and only weak binding to this compound at high concentrations. plos.orgsemanticscholar.orgnih.govplos.org In contrast, the IgM mAb (1E12) bound to both laminarin and this compound, although less strongly to laminarin than the IgG. plos.orgsemanticscholar.orgnih.govplos.org This highlights that while β-1,6 linkages in this compound are recognized by antibodies, the degree and exclusivity of this recognition can be influenced by antibody isotype and specific epitope binding characteristics.

Competitive Binding Assays with Oligosaccharides

Competitive binding assays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are instrumental in determining the fine specificity of anti-β-glucan antibodies and identifying the specific oligosaccharide structures they recognize. plos.orgsemanticscholar.orgresearchgate.netnih.govplos.orggoogle.compsu.edujst.go.jp

In these assays, this compound and defined β-1,6-linked oligosaccharides derived from it (such as those with a degree of polymerization from 2 to 7, referred to as Pust 2 through 7) are used as soluble competitors to inhibit the binding of antibodies to a coated β-glucan antigen. plos.orgsemanticscholar.orgnih.govplos.org By comparing the inhibitory capacity of β-1,6 oligosaccharides (from this compound) with that of β-1,3 oligosaccharides (from laminarin), researchers can infer the antibody's preference for specific linkage types. plos.orgsemanticscholar.orgnih.govplos.org

Studies utilizing competitive ELISA have demonstrated that this compound and its corresponding β-1,6 oligosaccharides can effectively inhibit the binding of certain anti-β-glucan antibodies to immobilized glucans. plos.orgsemanticscholar.orgresearchgate.netnih.govplos.org For example, the binding of an IgM antibody to Candida albicans β-glucan was strongly inhibited by this compound and, with decreasing efficacy as the degree of polymerization decreased, by β-1,6-linked oligosaccharides. plos.orgsemanticscholar.orgnih.gov This same IgM antibody's binding was also inhibited by β-1,3-linked oligosaccharides. plos.orgsemanticscholar.orgnih.gov Conversely, the binding of a protective IgG antibody to C. albicans β-glucan was significantly inhibited by laminarin and β-1,3-linked oligosaccharides but remained largely unaffected by β-1,6-linked oligosaccharides. plos.orgsemanticscholar.orgnih.gov

These competitive binding data, often complemented by techniques like microarray analysis using various gluco-oligosaccharide probes including those from this compound, provide detailed insights into the minimal epitope structures recognized by anti-β-glucan antibodies and confirm the specificity profiles observed in direct binding assays. plos.orgnih.govplos.org

Biological Activities and Underlying Mechanisms

Immunomodulatory Potencies of Pustulan

This compound's ability to modulate the immune system stems from its recognition by pattern recognition receptors (PRRs) on immune cells, most notably the C-type lectin receptor Dectin-1. invivogen.combiosynth.cominvivogen.com This interaction initiates intracellular signaling events that drive both innate and, subsequently, adaptive immune responses. thescipub.comnih.gov

Stimulation of Innate Immune Responses

This compound is a potent stimulant of innate immunity. invivogen.combiosynth.cominvivogen.comalab.com.pl Studies have shown that it can activate various innate immune cells, including neutrophils and dendritic cells. nih.govnih.gov This activation is a crucial first step in the host defense against pathogens. nih.govanr.fr The recognition of β-glucans like this compound by PRRs on innate immune cells triggers a range of cellular responses aimed at eliminating the perceived threat. nih.gov

Activation of Intracellular Signaling Pathways (e.g., CARD9-dependent NF-κB and MAP Kinases)

The recognition of β-glucans, including this compound, by Dectin-1 leads to the activation of intracellular signaling pathways. invivogen.combiosynth.cominvivogen.com A key downstream mediator in this process is the caspase recruitment domain-containing protein 9 (CARD9). invivogen.combiosynth.cominvivogen.commdpi.comresearchgate.netmdpi.com Upon Dectin-1 engagement, signaling through spleen tyrosine kinase (Syk) leads to the recruitment and activation of CARD9. nih.govresearchgate.netmdpi.com Activated CARD9 then forms a complex with BCL10 and MALT1, known as the CBM complex, which is critical for the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). invivogen.combiosynth.cominvivogen.comnih.govresearchgate.netmdpi.comresearchgate.net These transcription factors and kinases play vital roles in regulating the expression of genes involved in inflammatory responses and immune cell activation. researchgate.netmdpi.comresearchgate.net

Induction of Heat Shock Protein Expression

This compound has been shown to induce the expression of heat shock proteins (HSPs) in immune cells, particularly neutrophils. invivogen.combiosynth.cominvivogen.comalab.com.plnih.govalab.com.pl HSPs are highly conserved molecules that function as molecular chaperones and are induced by various stress conditions, including exposure to pathogens. psu.eduoatext.com The induction of HSPs by β-1,6-glucan, such as this compound, is reported to be more efficient than by β-1,3-glucan. nih.gov Enzymatic digestion of this compound with β-1,6-glucanase significantly reduced its ability to elicit HSP expression in human neutrophils, confirming the importance of the β-1,6 linkages in this activity. This induction of HSPs in neutrophils might serve as a non-inflammatory signal to other immune cells. nih.gov

Elicitation of Phagocytic Activity by Immune Cells (e.g., Neutrophils)

This compound is effective in eliciting phagocytic activity by immune cells, especially neutrophils. invivogen.combiosynth.cominvivogen.comalab.com.plnih.govalab.com.pl Phagocytosis is a critical process in innate immunity where immune cells engulf and clear pathogens or particles. nih.govpurdue.edu Studies using beads coated with this compound demonstrated that they were more efficiently internalized by neutrophils compared to beads coated with other β-glucans like laminarin (a β-1,3-glucan). nih.gov This suggests a specific recognition and uptake mechanism for β-1,6-glucans by neutrophils. nih.gov

Production of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

This compound is a strong inducer of pro-inflammatory cytokine production by immune cells. invivogen.combiosynth.cominvivogen.comalab.com.plalab.com.plmdpi.comdntb.gov.ua Studies using human whole blood cultures have shown that this compound is among the strongest inducers of cytokines such as IL-1β, IL-6, IL-8, and TNF-α, when compared to a variety of other β-glucans. nih.govresearchgate.net This pro-inflammatory cytokine response is a key component of the innate immune response, contributing to the recruitment and activation of other immune cells and the initiation of adaptive immunity. elifesciences.orgbiorxiv.orgelifesciences.orgportlandpress.com

Data from studies comparing the cytokine induction potential of different β-glucans highlight the potency of this compound:

| Glucan Type | Structure | Potency in Inducing Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) |

| This compound | β-(1→6)-glucan | Strongest inducer nih.govresearchgate.net |

| Lichenan | β-(1→3)-(1→4)-glucan | Strong inducer nih.govresearchgate.net |

| Xyloglucan | β-(1→4)-glucan | Strong inducer nih.govresearchgate.net |

| Pullulan | α-(1→4)-(1→6)-glucan | Strong inducer nih.govresearchgate.net |

| Curdlan | β-(1→3)-glucan | Moderate-to-strong inducer nih.govresearchgate.net |

| Baker's Yeast Glucan | β-(1→3)-(1→6)-glucan | Moderate-to-strong inducer nih.govresearchgate.net |

| Barley Glucan | β-(1→3)-(1→4)-glucan | Moderate-to-strong inducer nih.govresearchgate.net |

| Other glucan preparations | Various | Very low or no detectable levels nih.govresearchgate.net |

Modulation of Antigen Presentation: MHC Class II Upregulation and CD4+ T Cell Recall Response

This compound has demonstrated the ability to modulate antigen presentation by immune cells, particularly dendritic cells (DCs). nih.govmdpi.comresearchgate.net Studies using chicken bone marrow-derived dendritic cells showed that this compound induced an upregulation of MHC class II (MHCII) cell surface expression. nih.govmdpi.comdntb.gov.uaresearchgate.net MHC class II molecules are crucial for presenting exogenous antigens to CD4+ T cells, thereby initiating adaptive immune responses. bio-rad.comfrontiersin.org

Furthermore, this compound has been shown to promote the ex vivo recall response of CD4+ T cells. nih.govmdpi.comresearchgate.net In co-culture experiments with peripheral blood monocytes from immunized chickens and DCs pulsed with antigen adjuvanted with this compound, a significantly higher CD4+ blast percentage was observed compared to antigen alone. nih.govmdpi.comresearchgate.net This indicates that this compound enhances the efficacy of MHCII antigen presentation and potentiates the activation of antigen-specific CD4+ T cells. nih.govmdpi.com However, its effect on CD8+ T cells and MHC class I cross-presentation appears to be negligible or even suppressive in some contexts. nih.govmdpi.comresearchgate.net

Enhancement of Endocytosis in a Cation-Dependent Manner

Research has demonstrated that this compound can enhance endocytosis in immune cells, such as chicken bone marrow-derived dendritic cells (BM-DCs). nih.govresearchgate.net This effect has been observed to be cation-dependent, suggesting that the presence of specific ions is necessary for optimal endocytic activity stimulated by this compound. nih.govresearchgate.net Studies involving the uptake of labeled substances like FITC-labelled BSA by BM-DCs showed increased endocytosis in the presence of this compound, which was affected by the presence or absence of cations like EDTA. nih.govresearchgate.net This indicates a mechanism potentially involving cation-mediated interactions with cell surface receptors or the glucan itself, influencing the cellular uptake process.

Comparative Immunopotency with Other β-Glucan Structures

The immunopotency of this compound has been compared to that of other β-glucans with different structural characteristics. Studies evaluating the induction of cytokine production in human whole blood cultures have shown that this compound, a β-(1→6)-glucan, is among the strongest inducers of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. nih.govnih.govresearchgate.net This suggests that β-(1→6) linkages, as found in this compound, are significant determinants of immunomodulatory activity and can elicit strong immune responses, comparable to or even exceeding those induced by some β-(1→3)-glucans. nih.govnih.gov The differences in cytokine induction potency among various β-glucans highlight the importance of structural features, including linkage type and branching, in determining their biological effects. nih.govnih.gov

A comparative study on cytokine induction in human whole blood cultures by various glucans showed the following relative potencies:

| Glucan Structure | Linkage Type | Cytokine Induction Potency (Relative) |

| This compound | β-(1→6) | Strongest |

| Lichenan | β-(1→3)-(1→4) | Strongest |

| Xyloglucan | β-(1→4) | Strongest |

| Pullulan | α-(1→4)-(1→6) | Strongest |

| Curdlan | β-(1→3) | Moderate-to-Strong |

| Baker's Yeast Glucan | β-(1→3)-(1→6) | Moderate-to-Strong |

| Barley Glucan | β-(1→3)-(1)-(1→4) | Moderate-to-Strong |

| Other glucan preparations | Various/Unspecified | Very Low or No Detectable |

Based on findings from comparative studies on cytokine production in human whole blood cultures. nih.govnih.govresearchgate.net

Host-Mediated Anti-tumor Effects

This compound's immunomodulatory activities suggest potential for host-mediated anti-tumor effects, primarily through the activation of immune cells involved in cancer surveillance and elimination.

Indirect Effects via Immune Cell Activation (e.g., Macrophages, Reticuloendothelial System)

Beta-glucans, including this compound, are known to activate immune cells such as macrophages and components of the reticuloendothelial system. invivogen.comportlandpress.com Activation of macrophages can lead to the secretion of pro-inflammatory cytokines and enhanced phagocytic activity, contributing to anti-tumor immunity. portlandpress.comimrpress.commdpi.com While direct studies specifically detailing this compound's indirect anti-tumor effects via the reticuloendothelial system were not extensively found, the general understanding of β-glucan immunomodulation supports this mechanism. Activated macrophages can mediate tumor cytotoxicity and stimulate anti-tumor lymphocytes. nih.gov

Alteration of Organ Weights (e.g., Spleen, Liver) as Indicators of Immune Activation

Changes in the weights of immune-associated organs like the spleen and liver can serve as indicators of immune activation. The spleen plays a crucial role in modulating the immune system, including the differentiation and activation of T and B cells and filtering blood from antigenic particles. paragonhealth.net.auwjgnet.com The liver is also involved in immune responses. paragonhealth.net.au While general β-glucan administration has been studied for its effects on organ weights in the context of immune responses or disease models mdpi.comresearchgate.netresearchgate.net, specific detailed research on how this compound directly alters spleen and liver weights as a sole indicator of immune activation in an anti-tumor context was not prominently available in the search results. However, the principle of immune activation by β-glucans leading to potential changes in lymphoid organ size is a recognized phenomenon.

In Vitro Cytostatic Effects on Tumor Cells by Activated Immune Cells

Activated immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs), can exert cytostatic or cytotoxic effects on tumor cells in vitro. mdpi.compharmatest.com This can occur through various mechanisms, including the release of cytotoxic molecules or the induction of apoptosis in cancer cells. mdpi.compharmatest.com While the search results did not provide specific data on this compound-activated immune cells directly inducing cytostatic effects on tumor cells in vitro, the known ability of β-glucans to activate immune cells invivogen.comportlandpress.com and the established capacity of activated immune cells to inhibit tumor cell growth in vitro mdpi.compharmatest.com support this potential mechanism.

Antifungal Research Perspectives

This compound, being a β-(1→6)-glucan, is a component of the cell walls of certain fungi and lichens. nih.gov This structural characteristic makes it relevant in antifungal research, particularly in studies involving enzymes that target fungal cell wall components. For instance, endo-β-1,6-glucanases, which hydrolyze β-(1→6)-glucans like this compound, are investigated for their potential antifungal properties by disrupting the fungal cell wall integrity. nih.govresearchgate.net Research on novel β-1,6-glucanases has utilized this compound as a substrate to assess enzyme activity and explore their potential as antifungal agents. nih.govresearchgate.net Furthermore, studies investigating the interaction of antifungal compounds with fungal cell wall components have used this compound to understand the binding specificity and mechanism of action of these compounds. bioline.org.brplos.org This highlights the importance of this compound as a tool in understanding fungal biology and developing new antifungal strategies.

Role as a Cell Wall Component in Fungi

This compound, as a linear (1→6)-β-D-glucan, is present in various fungi and functions as a component of their cell walls. researchgate.net For instance, it has been reported as a water-soluble exocellular polysaccharide in several Botryosphaeria rhodina strains and Guignardia citricarpa. researchgate.net In yeasts like Saccharomyces cerevisiae, β-(1→6)-glucans are well-documented components of the cell wall. researchgate.net Polymers containing β-(1→6)-glucans are widespread among different fungal classes, including Hemi-, Archae-, Euasco-, and Basidiomycetes. researchgate.net The fungal cell wall is a crucial extracytoplasmic structure providing protection, maintaining shape, regulating osmotic conditions, and controlling biochemical exchange. acs.org It is primarily composed of a three-dimensional network of polysaccharides, accounting for over 90% of its dry weight. muni.cz β-1,6-Glucan plays a significant role in maintaining cell wall rigidity by linking the outer layer of mannoproteins and the inner layer of β-1,3-glucan. nih.gov Linear β-1,6-glucan can self-assemble in vitro into a fibrillar ultrastructure, contributing to the structural framework of the fungal cell wall. muni.cz

Susceptibility to Specific β-1,6-Glucanases

This compound is frequently utilized as a substrate for assaying β-1,6-glucanase activity and as a carbon source in screening for this type of enzyme. researchgate.net The hydrolysis of β-1,6-glucan by β-1,6-glucanase directly contributes to the disintegration of the fungal cell wall. nih.gov A novel endo-β-1,6-glucanase, FlGlu30, identified from Flavobacterium sp. NAU1659, demonstrated specific activity using this compound as a substrate. nih.gov The enzyme exhibited optimal activity at 50°C and pH 6.0, with a specific activity of 173.1 U/mg on this compound. nih.gov Hydrolysis of this compound by FlGlu30 primarily yielded gentianose (B191301) initially, which was further hydrolyzed to glucose over time, indicating an endo-β-1,6-glucanase mode of action. nih.gov FlGlu30 showed no hydrolytic activity towards polysaccharides with β-1,3 or β-1,4 linkages, or even laminarin which contains some β-1,6 linkages, suggesting substrate selectivity. nih.gov The Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) for FlGlu30 with this compound were determined to be 4.2 mg·mL−1 and 318.1 μmol·min−1·mg−1, respectively, confirming this compound as the optimal substrate. nih.gov

Another endo-β-1,6-glucanase from Trichoderma harzianum also showed specific endolytic action on this compound. researchgate.net This enzyme, with an apparent molecular mass of 43,000 and an isoelectric point of 5.8, was purified using this compound as an adsorption substrate. researchgate.net Some studies suggest that certain batches of exo-1,3-β-D-glucanase may also exhibit β-1,6-glucanase activity on this compound, although this is not consistent across all enzyme preparations. acs.org A novel β-1,6-glucan-specific detection system has been developed using a modified recombinant endo-β-1,6-glucanase with reduced hydrolase activity, which binds to this compound with a KD of 16.4 nm. nih.gov This system has been validated for detecting cell wall β-1,6-glucan in Candida albicans and quantifying extracellular β-1,6-glucan in culture supernatants and in vivo samples. nih.gov

Here is a table summarizing the activity of specific β-1,6-glucanases on this compound:

| Enzyme Source | Enzyme Type | Substrate | Optimal Temperature (°C) | Optimal pH | Specific Activity (U/mg) | Km (mg·mL−1) | Vmax (μmol·min−1·mg−1) | Hydrolytic Products | Mode of Action | Citation |

| Flavobacterium sp. NAU1659 | Endo-β-1,6-glucanase | This compound | 50 | 6.0 | 173.1 | 4.2 | 318.1 | Gentianose, Glucose | Endolytic | nih.gov |

| Trichoderma harzianum | Endo-β-1,6-glucanase | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Soluble sugars | Endolytic | researchgate.net |

Interaction with Antifungal Agents and Peptides

The fungal cell wall, including its β-glucan components, is a crucial target for antifungal agents. acs.org Studies investigating the interaction of antifungal peptides with fungal cell wall components have used this compound to assess binding specificity. For example, the candidacidal activity of a killer peptide (KP) derived from an antiidiotypic antibody was strongly inhibited by laminarin (a β-1,3 glucan) but not by this compound (a β-1,6 glucan), suggesting the peptide preferentially interacts with a receptor component containing β-1,3 glucan. nih.gov This indicates that the binding specificity of antifungal peptides can be influenced by the specific type of β-glucan present in the fungal cell wall. nih.govmdpi.com

Similarly, hybrid peptides designed by conjugating histatin 5 and halocidin showed decreased anti-Candida activity when pre-incubated with laminarin, while higher concentrations of this compound were needed to observe a decrease in activity for some of these peptides. plos.orgsemanticscholar.org This further supports the idea that the interaction with β-1,3-glucan plays a more significant role in the activity of certain antimicrobial peptides compared to β-1,6-glucan. mdpi.com

Antiviral Research Prospects

General Antiviral Activity of Lichen Polysaccharides

Lichens are known to produce a variety of secondary metabolites with diverse biological activities, including antiviral properties. medwinpublishers.comeajm.org Polysaccharides are among the important substances produced by lichens. medwinpublishers.com Studies have evaluated the antiviral activities of polysaccharides derived from various lichens, particularly against enveloped viruses. medwinpublishers.comjidc.org For instance, a crude polysaccharide fraction isolated from Parmelia perlata lichen demonstrated potent antiviral activity towards yellow fever virus, an enveloped positive-sense RNA virus. medwinpublishers.comjidc.org This activity was not observed against non-enveloped RNA viruses like IBDV and poliomyelitis. medwinpublishers.comjidc.org The mechanism of inhibition against yellow fever virus by this polysaccharide fraction is postulated to involve an attack on the viral envelope. jidc.org While many lichen polysaccharides exhibit antiviral effects, some studies have indicated that this compound, compared to other mixed-linkage β-glucans like lichenan, schizophylian, pachyman, and laminarin, was ineffective in inhibiting certain viruses, such as mechanically-transmitted viruses in Nicotiana species. researchgate.net

Adjuvant Potential for Viral Pathogens (e.g., Avian Coronaviruses)

Despite some findings of a lack of direct antiviral activity, research has explored the potential of this compound as an adjuvant, particularly in the context of viral pathogens like avian coronaviruses. Infectious bronchitis virus (IBV) is a highly contagious avian coronavirus that causes significant economic losses in the poultry industry. colab.wsresearchgate.netnih.gov While live-attenuated vaccines are used, there is a need for alternative subunit vaccines and suitable adjuvants to enhance their immunogenicity. colab.wsresearchgate.netnih.gov